Butyroferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings . This compound is known for its unique structure and properties, making it useful in various scientific and industrial applications.
Preparation Methods
Butyroferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction conditions involve the use of an organic solvent and maintaining an inert atmosphere to ensure the stability of the product .
Chemical Reactions Analysis
Butyroferrocene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by oxygen in the air, leading to the formation of various oxidation products.
Substitution: It can undergo electrophilic substitution reactions, similar to other ferrocene derivatives.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation and substitution.
Scientific Research Applications
Butyroferrocene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butyroferrocene involves its interaction with molecular targets and pathways in various applications. In biological systems, it can interact with cellular components to exert its antimicrobial and anticancer effects . In industrial applications, its redox activity and stability play a crucial role in its effectiveness as a catalyst and in electronic materials .
Comparison with Similar Compounds
Butyroferrocene is unique compared to other ferrocene derivatives due to the presence of the butyryl group, which imparts specific properties and reactivity . Similar compounds include:
Acetylferrocene: Another derivative of ferrocene with an acetyl group attached to the cyclopentadienyl ring.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Ethylferrocene: A derivative with an ethyl group attached to the cyclopentadienyl ring.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C14H16FeO |
---|---|
Molecular Weight |
256.12 g/mol |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H; |
InChI Key |
CVNYMHASFXAXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.